molecular formula C6H5ClN4OS B11887818 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B11887818
M. Wt: 216.65 g/mol
InChI Key: GGMHJBYONVJSRK-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings, with a chlorine atom at the 4-position and a methylthio group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation of the methylthio group can produce sulfoxides or sulfones .

Scientific Research Applications

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its structural similarity to biologically active molecules.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly in the field of oncology where kinase inhibitors are of interest.

    Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

What sets 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the chlorine and methylthio groups allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C6H5ClN4OS

Molecular Weight

216.65 g/mol

IUPAC Name

4-chloro-6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C6H5ClN4OS/c1-13-6-8-3(7)2-4(9-6)10-11-5(2)12/h1H3,(H2,8,9,10,11,12)

InChI Key

GGMHJBYONVJSRK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)NN2)C(=N1)Cl

Origin of Product

United States

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